molecular formula C27H18O6 B1661964 1,3,5-Tris(4-carboxyphenyl)benzene CAS No. 50446-44-1

1,3,5-Tris(4-carboxyphenyl)benzene

Cat. No. B1661964
CAS RN: 50446-44-1
M. Wt: 438.4 g/mol
InChI Key: SATWKVZGMWCXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris(4-carboxyphenyl)benzene, also known as H3BTB, is a star-shaped two-dimensional molecule . It forms a self-assembled monolayer (SAM) on a variety of substrates . Its empirical formula is C27H18O6 and it has a molecular weight of 438.43 .


Synthesis Analysis

The synthesis of 1,3,5-Tris(4-carboxyphenyl)benzene involves various methods. One method involves the nickel-catalysed polycondensation reactions of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines . Another method involves the transformation of a dimeric complex formulated as bis(2,2′-bipyridine)tetrakis(μ-2-fluorobenzoato-O,O′)-bis(2-fluorobenzoato)diRE(III) 1 with the bridging linker 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB) .


Molecular Structure Analysis

1,3,5-Tris(4-carboxyphenyl)benzene is a star-shaped two-dimensional molecule . It forms a self-assembled monolayer (SAM) on a variety of substrates .


Chemical Reactions Analysis

1,3,5-Tris(4-carboxyphenyl)benzene has been used in various chemical reactions. For instance, it has been used in the construction of coordination polymers from these organic linkers and copper ions . It has also been used in the synthesis of a new fluoro-bridged rare-earth metal–organic framework .


Physical And Chemical Properties Analysis

1,3,5-Tris(4-carboxyphenyl)benzene is a solid substance . It has a melting point of 322-327 °C . Its assay is ≥98% and it has ≤20 wt. % solvent impurities .

Scientific Research Applications

Porous Frameworks and Gas Adsorption

1,3,5-Tris(4-carboxyphenyl)benzene has been utilized in the creation of intricate porous frameworks. It assembles into a polycatenated assembly of hexagonal nets formed through hydrogen bonds and π-stacking, featuring a surface area conducive to the adsorption of gases like N2, H2, and CO2 (Zentner et al., 2015). Similarly, it has been used to develop a zirconium phosphonate with a honeycomb-like structure displaying remarkable thermal stability and hydrolysis resistance (Taddei et al., 2014).

Self-Assembly and Surface Interaction

The self-assembly of 1,3,5-Tris(4-carboxyphenyl)benzene at interfaces has been explored, revealing its ability to form hydrogen-bonded networks with various structures (Silly, 2012). Additionally, its co-assembly behavior with other molecules has been studied, demonstrating temperature-dependent structural evolutions on surfaces (Cao et al., 2018).

Photoluminescence and Fluorescent Sensing

This compound's derivatives have been investigated for their photoluminescence and gas sorption properties. For instance, compounds showing strong fluorescence emission ability have been synthesized using modified versions of 1,3,5-Tris(4-carboxyphenyl)benzene (Fu et al., 2014). Additionally, it has been used to create a fluorescent chemo-sensor for the selective and sensitive detection of picric acid (Vishnoi et al., 2015).

Safety And Hazards

When handling 1,3,5-Tris(4-carboxyphenyl)benzene, personal protective equipment should be worn. Dust formation should be avoided and it should be kept away from heat and sources of ignition. It should not be ingested or inhaled .

Future Directions

1,3,5-Tris(4-carboxyphenyl)benzene has potential applications in the field of gas storage, gas separation, and catalysis . It has been used in the synthesis of a new fluoro-bridged rare-earth metal–organic framework , and it has shown promising anticancer activity against breast and cervical cancer cell lines .

properties

IUPAC Name

4-[3,5-bis(4-carboxyphenyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O6/c28-25(29)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(30)31)15-24(14-22)18-5-11-21(12-6-18)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATWKVZGMWCXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443603
Record name 5'-(4-Carboxyphenyl)[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(4-carboxyphenyl)benzene

CAS RN

50446-44-1
Record name 5'-(4-Carboxyphenyl)[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Tris(4-carboxyphenyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Tris(4-carboxyphenyl)benzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Tris(4-carboxyphenyl)benzene
Reactant of Route 3
Reactant of Route 3
1,3,5-Tris(4-carboxyphenyl)benzene
Reactant of Route 4
Reactant of Route 4
1,3,5-Tris(4-carboxyphenyl)benzene
Reactant of Route 5
Reactant of Route 5
1,3,5-Tris(4-carboxyphenyl)benzene
Reactant of Route 6
Reactant of Route 6
1,3,5-Tris(4-carboxyphenyl)benzene

Citations

For This Compound
1,010
Citations
CL Whittington, L Wojtas, RW Larsen - Inorganic Chemistry, 2014 - ACS Publications
The ability to confine photoactive catalysts within metal organic framework (MOF) materials affords the opportunity to expand the functional diversity of these materials into solar-based …
Number of citations: 55 pubs.acs.org
MB Coban - Journal of Solid State Chemistry, 2023 - Elsevier
A new polynuclear Ln III coordination compound (1) with the stoichiometric formula {[Ho(BTB)(phen)]·(DMF)} n , (H 3 BTB ​= ​1,3,5-Tris(4-carboxyphenyl)benzene, phen ​= ​1,10 –…
Number of citations: 4 www.sciencedirect.com
BX Dong, L Chen, SY Zhang, J Ge, L Song… - Dalton …, 2015 - pubs.rsc.org
Replacing the metal ions (or metal clusters) in routine MOFs with size-matched polyoxoanions to construct POM-based MOF materials (POMOF) combining well-defined crystalline …
Number of citations: 57 pubs.rsc.org
TA Wani, S Zargar - Cells, 2023 - mdpi.com
One of medicinal chemistry’s top priorities is the discovery of new molecules with anticancer potential. Compounds that interact with DNA are an intriguing family of chemotherapeutic …
Number of citations: 6 www.mdpi.com
F Silly - The Journal of Physical Chemistry C, 2012 - ACS Publications
Two-dimensional (2D) self-assembly of star-shaped 1,3,5-tris(4-carboxyphenyl)benzene molecules is investigated. Scanning tunneling microscopy reveals that this molecule can form …
Number of citations: 62 pubs.acs.org
S Sheybani, M Abbas, HR Firouzi, Z Xiao… - Inorganic …, 2023 - ACS Publications
A new fluoro-bridged rare-earth (RE) metal–organic framework consisting of 15-connected nonanuclear and 9-connected trinuclear clusters {[RE 9 -(μ 3 -F) 14 (H 2 O) 6 ][RE 3 (μ 3 -F)(…
Number of citations: 2 pubs.acs.org
E Weber, M Hecker, E Koepp, W Orlia… - Journal of the …, 1988 - pubs.rsc.org
New host molecules with a central 1,3,5-trisubstituted benzene ring and rigidly attached lateral arms composed of aryl or arylethynyl and extra functional groups are reported. They are …
Number of citations: 131 pubs.rsc.org
A Goltz - 2015 - digitalcommons.oberlin.edu
The crystallization of 1, 3, 5-tris (4-carboxyphenyl) benzene, tcpb, has proven challenging for past research groups. Only recently has single-crystal X-ray diffraction (XRD) revealed that …
Number of citations: 0 digitalcommons.oberlin.edu
HWH Lai, RA Wiscons, CA Zentner, M Zeller… - Crystal Growth & …, 2016 - ACS Publications
The crystal structures of seven 1,3,5-tris(4-carboxyphenyl)arenes with functionalized central arene rings are reported. The formation of (6,3) hcb hexagonal sheets as a result of …
Number of citations: 27 pubs.acs.org
GH Chen, YP He, SH Zhang, J Zhang - Inorganic Chemistry …, 2018 - Elsevier
The assembly of nanosized tris(4′-carboxybiphenyl)amine and Co 2+ ions leads to a layer structure (FIR-46, FIR denotes Fujian Institute of Research) with 3,6-connected kgd topology…
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.